molecular formula C7H7BrN2O3 B13646850 methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

Cat. No.: B13646850
M. Wt: 247.05 g/mol
InChI Key: SCBRTWAIVVSHSB-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is a pyrazole-based α-ketoester derivative characterized by a bromo substituent at position 4 of the pyrazole ring and a methyl group at position 1 (Fig. 1). The molecular formula is C₇H₇BrN₂O₃, with a molecular weight of 263.05 g/mol and a purity of 95% . This compound is of interest in medicinal chemistry and materials science due to its reactive α-ketoester moiety, which can participate in diverse chemical transformations.

Properties

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

methyl 2-(4-bromo-1-methylpyrazol-3-yl)-2-oxoacetate

InChI

InChI=1S/C7H7BrN2O3/c1-10-3-4(8)5(9-10)6(11)7(12)13-2/h3H,1-2H3

InChI Key

SCBRTWAIVVSHSB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Lithiation of 4-Bromo-1-methyl-1H-pyrazole and Subsequent Acylation

Method Overview:

  • Starting material: 4-bromo-1-methyl-1H-pyrazole
  • Reagent: n-Butyllithium (2.5 M in hexanes)
  • Electrophile: N-methoxy-N-methylacetamide (Weinreb amide) or acetone/carbon dioxide for carboxylation
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: Initial cooling to -78 °C, gradual warming to 0 °C
  • Work-up: Quenching with saturated aqueous sodium chloride or acid, extraction, drying, and chromatographic purification

Experimental Details and Outcomes:

Step Reaction Conditions Yield Notes
Lithiation 4-bromo-1-methyl-1H-pyrazole (400 mmol) dissolved in THF (750 mL), cooled to -78 °C; n-butyllithium (2.5 M, 400 mmol) added dropwise over 30 min; stirred 1 h at -78 °C Intermediate formed Strict low temperature to control lithiation
Acylation N-methoxy-N-methylacetamide (400 mmol in 100 mL THF) added dropwise at -78 °C; mixture warmed to 0 °C over 4 h 57% isolated yield of 1-(1-methyl-1H-pyrazol-4-yl)ethanone derivative Purified by silica gel chromatography; pale yellow oil solidifies on standing
Characterization 1H NMR (500 MHz, CDCl3): δ 2.37 (s, 3H), 3.90 (s, 3H), 7.83 (s, 1H), 7.84 (s, 1H) - Confirms substitution pattern and methylation

This approach effectively installs the oxoacetate functionality via the Weinreb amide electrophile, providing a key intermediate for further transformations.

Carboxylation via Lithiation and Carbon Dioxide Quenching

Method Overview:

  • Starting material: 1-methyl-4-bromopyrazole
  • Reagents: Diisopropylamine (to generate lithium diisopropylamide base), n-butyllithium, dry carbon dioxide gas
  • Solvent: Anhydrous tetrahydrofuran
  • Temperature: -78 °C to 0 °C
  • Work-up: Acidification with 1N hydrochloric acid to precipitate product, filtration, drying

Experimental Details and Outcomes:

Step Reaction Conditions Yield Notes
Base generation Diisopropylamine (65.4 g) and n-butyllithium (2.5 M, 258 mL) in THF (600 mL), cooled to -78 °C, then warmed to 0 °C - Formation of lithium diisopropylamide
Lithiation and carboxylation 1-methyl-4-bromopyrazole (80 g) added dropwise at -78 °C, stirred 1 h; dry CO2 gas bubbled until reaction completion 77.3 g of white solid Acidified to pH 2-3 with 1N HCl, precipitated product filtered and dried
Characterization TLC confirmed reaction completion; product isolated as white solid - High yield and purity

This method provides an efficient route to the carboxylated pyrazole derivative, which can be further esterified to yield the methyl ester.

Industrial and Scale-Up Considerations

In industrial synthesis, optimization of reaction parameters such as temperature, pressure, reagent stoichiometry, and solvent choice is critical to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Typical industrial practices include:

  • Maintaining inert atmosphere (argon or nitrogen) to prevent side reactions
  • Careful temperature control during lithiation (-78 °C to 0 °C)
  • Use of anhydrous solvents to avoid quenching of organolithium reagents
  • Efficient work-up and purification protocols to ensure high purity

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Lithiation + Acylation 4-bromo-1-methyl-1H-pyrazole n-butyllithium, N-methoxy-N-methylacetamide THF, -78 °C to 0 °C 57% Purification by silica gel chromatography
Lithiation + Carboxylation 1-methyl-4-bromopyrazole n-butyllithium, diisopropylamine, CO2 gas THF, -78 °C to 0 °C High (77.3 g isolated) Acidification precipitates product
Pd-Catalyzed Cross-Coupling 4-bromo-1-methylpyrazole Pd catalyst, sodium carbonate DME/H2O, 130-150 °C, microwave 44% Used for related pyrazole derivatives

Analytical and Characterization Data

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of 4-amino-1-methyl-1H-pyrazole derivatives.

    Reduction: Formation of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-hydroxyacetate.

    Oxidation: Formation of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-carboxylate.

Scientific Research Applications

Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares structural motifs with several classes of α-ketoesters, including indole-, triazole-, and pyrazole-derived analogs. Key comparisons are outlined below:

Table 1: Structural Comparison of Selected α-Ketoester Derivatives
Compound Name Core Structure Substituents Functional Groups Reference
Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate Pyrazole 4-Br, 1-Me α-Ketoester
3c: 2-(5-Bromo-1-(3-morpholinopropyl)-1H-indol-3-yl)-2-oxoacetate Indole 5-Br, 3-morpholinopropyl α-Ketoester, tertiary amine
3d: 2-(6-Bromo-1-(3-morpholinopropyl)-1H-indol-3-yl)-2-oxoacetate Indole 6-Br, 3-morpholinopropyl α-Ketoester, tertiary amine
Ethyl 2-(5-cyclopropyl-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate (26) Indene 5-Cyclopropyl α-Ketoester, ketone
Ethyl 2-(1-benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate (3) Triazole 4-(3-Fluorophenyl), 1-benzyl α-Ketoester, triazole

Key Observations :

  • Core Heterocycle: The target compound’s pyrazole core distinguishes it from indole (e.g., 3c, 3d) or triazole (e.g., compound 3 in ) derivatives.
  • Substituent Effects : The bromo group at position 4 in the target compound contrasts with bromo-substituted indoles (e.g., 3c at position 5, 3d at position 6). Positional differences can alter electronic properties and steric hindrance .
  • Functional Groups: The morpholinopropyl group in 3c and 3d introduces tertiary amine functionality, enhancing solubility and hydrogen-bonding capacity compared to the target compound’s simpler methyl group .

Key Observations :

  • Yields: Indole derivatives (3c, 3d) exhibit moderate yields (~55–65%), likely due to steric challenges in introducing morpholinopropyl groups . The target compound’s yield is unspecified but may depend on bromination efficiency.
  • Melting Points : Bromo-substituted indoles (3c, 3d) have higher melting points (102–113°C) compared to cyclopropane-containing indene derivatives (89–91°C), suggesting stronger intermolecular forces (e.g., halogen bonding) .
  • Spectroscopy : The target compound’s ESI-MS (m/z 263.05) aligns with its molecular weight, while indole derivatives show larger m/z values due to additional substituents .

Methodological Considerations in Similarity Analysis

As highlighted in , structural similarity assessments must account for:

  • Substituent Position : Bromo at position 4 (target) vs. 5 or 6 (indoles) .
  • Core Heterocycle : Pyrazole vs. indole/triazole, affecting electronic and steric profiles .
  • Functional Group Compatibility : α-Ketoester vs. amide or ketone derivatives .

Q & A

Basic Research Questions

How can researchers optimize the synthesis of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate to improve yield and purity?

  • Methodological Answer :
    Optimization involves selecting appropriate bromination agents (e.g., bromine or NBS) for introducing the bromo group at the pyrazole C4 position , followed by esterification with methyl oxalyl chloride under controlled conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios of intermediates should be systematically tested. Analytical techniques like HPLC and NMR are critical for purity assessment .

What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : To confirm the presence of the methyl group at the pyrazole N1 position and the ester carbonyl resonance (~170 ppm) .
  • IR Spectroscopy : Identifies the ketone (C=O stretch at ~1700 cm⁻¹) and ester functionalities .
  • Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns .

How should researchers design preliminary biological activity screens for this compound?

  • Methodological Answer :
    Prioritize enzyme inhibition assays (e.g., kinases or hydrolases) due to the pyrazole-oxoacetate core’s potential interaction with catalytic sites . Use cell-based viability assays (MTT or resazurin) for cytotoxicity profiling. Compare results with structurally similar compounds (e.g., ethyl 2-[2-(3-methylphenyl)-3-oxo-pyrazol-4-yl]acetate) to identify structure-activity relationships .

Advanced Research Questions

What mechanistic insights explain contradictory reactivity data observed during bromination of the pyrazole ring?

  • Methodological Answer :
    Contradictions may arise from competing electrophilic substitution pathways (C4 vs. C5 bromination). Computational studies (DFT calculations) can model electron density distribution to predict regioselectivity . Experimental validation via X-ray crystallography (e.g., comparing brominated derivatives ) resolves positional ambiguity.

How can researchers resolve discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :
    Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Control for variables like solvent (DMSO concentration ≤0.1%) and cell-line specificity. Analyze batch-to-batch compound purity via HPLC to rule out degradation artifacts .

What strategies are recommended for studying this compound’s interaction with biological targets at the atomic level?

  • Methodological Answer :
    Use molecular docking (AutoDock Vina, Schrödinger) to model binding poses with target proteins (e.g., COX-2 or EGFR kinases) . Validate predictions via isothermal titration calorimetry (ITC) for thermodynamic profiling or X-ray co-crystallography if protein crystals are obtainable .

How can in silico modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :
    Perform QSAR studies to correlate substituent effects (e.g., electron-withdrawing bromo vs. methyl groups) with activity. Use ADMET prediction tools (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

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